A Comprehensive Guide to the Structural Elucidaion of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile
A Comprehensive Guide to the Structural Elucidaion of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile
Abstract
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] The precise determination of its substitution pattern is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development programs. This technical guide provides an in-depth, methodology-driven approach to the complete structure elucidation of a novel isoquinoline derivative, 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile. We move beyond a simple recitation of techniques, focusing instead on the logical synthesis of data from multiple analytical platforms—Mass Spectrometry, Infrared Spectroscopy, and a suite of 1D and 2D Nuclear Magnetic Resonance experiments. Each step is presented as a self-validating system, where data from one analysis corroborates and builds upon the last, culminating in an unambiguous structural assignment. This document is intended for researchers, chemists, and drug development professionals who require a practical and rigorous framework for molecular characterization.
The Elucidation Strategy: A Multi-Pronged Approach
The definitive confirmation of a molecular structure is not the result of a single experiment but a logical convergence of evidence. Our strategy for elucidating the structure of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile is based on a systematic workflow. This process begins with foundational analyses to determine the molecular formula and key functional groups, then proceeds to a detailed investigation of the atomic connectivity through the powerful lens of NMR spectroscopy.
Foundational Analysis: Molecular Formula and Functional Groups
Before probing the intricate connectivity of the molecule, we must first establish its fundamental properties: its mass, its elemental composition, and the types of chemical bonds it contains.
Mass Spectrometry (MS)
The primary objective of mass spectrometry in this context is to determine the accurate molecular weight and, by extension, the molecular formula.
Causality of Experimental Choice: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is chosen over Electron Ionization (EI). ESI is less likely to cause premature fragmentation, ensuring a strong signal for the protonated molecular ion ([M+H]⁺), which is critical for accurate mass determination.
The analysis yields a molecular formula of C₁₁H₈N₂O . This is validated by the Nitrogen Rule , which states that a molecule with an even nominal molecular weight (184 Da) must contain an even number of nitrogen atoms.[4]
Protocol: HRMS Sample Preparation and Analysis
-
Preparation: Accurately weigh ~0.1 mg of the compound and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile to create a stock solution.
-
Dilution: Further dilute the stock solution 1:100 with the same solvent. Add 0.1% formic acid to the final solution to promote protonation for positive-ion mode ESI.
-
Infusion: Infuse the final solution directly into the ESI source of a calibrated Time-of-Flight (TOF) or Orbitrap mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquisition: Acquire data in positive-ion mode over a mass range of m/z 50-500.
-
Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition based on the exact mass measurement (Expected [M+H]⁺ for C₁₁H₉N₂O⁺: 185.0715).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, providing direct evidence that validates the proposed molecular formula.
Causality of Experimental Choice: We are looking for characteristic vibrational frequencies. The presence of a nitrile (C≡N) and a carbonyl (C=O) group, both suggested by the molecular formula, will produce strong, diagnostic absorption bands.[5]
Key Diagnostic Peaks:
-
~2230 cm⁻¹: A sharp, strong absorption characteristic of a conjugated nitrile (C≡N) stretching vibration.[6][7] Its position indicates conjugation with an aromatic system.
-
~1650 cm⁻¹: A very strong absorption corresponding to the carbonyl (C=O) stretch of a cyclic amide (a lactam).
-
~1600, 1480 cm⁻¹: Medium to strong absorptions indicating C=C stretching within the aromatic rings.
-
~3050 cm⁻¹: Weak absorptions from aromatic C-H stretching.
-
~2950 cm⁻¹: Weak absorptions from aliphatic C-H stretching (N-CH₃).
The observation of these specific bands provides compelling preliminary evidence for the isoquinolinone core substituted with a nitrile group.
The Core Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structure elucidation, providing unparalleled detail about the chemical environment, count, and connectivity of every proton and carbon atom. A suite of experiments is necessary to build the complete molecular picture.[8][9]
Protocol: General NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice depends on sample solubility. CDCl₃ is often preferred for its clean spectral windows.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube (e.g., Norell, Wilmad) to remove any particulate matter.[10]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.[11][12]
¹H and ¹³C NMR: The Atom Count
-
¹H NMR Analysis: This spectrum reveals the number of distinct proton environments and their neighboring protons. We expect to see:
-
A singlet integrating to 3H in the aliphatic region (~3.5 ppm), characteristic of an N-CH₃ group.
-
Signals in the aromatic/vinylic region (7.0-8.5 ppm) integrating to a total of 5H. The splitting patterns (couplings) between these protons will begin to reveal their arrangement.
-
-
¹³C NMR Analysis: This spectrum shows the number of unique carbon atoms. The molecular formula C₁₁H₈N₂O predicts 11 distinct carbon signals. A DEPT-135 or edited-HSQC experiment is run concurrently to determine the multiplicity of each carbon (CH₃, CH₂, CH, or C).
-
Expected Signals: 1 CH₃ (N-methyl), 5 CH (aromatic/vinylic), and 5 quaternary carbons (C=O, C≡N, and 3 others in the ring system).
-
2D COSY: Mapping Proton Neighbors
The COrrelation SpectroscopY (COSY) experiment identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H).[13][14] This is the first step in assembling molecular fragments. For our target molecule, the COSY spectrum will clearly show the connectivity between the protons on the bicyclic ring system, allowing us to trace out the spin systems.
2D HSQC: Linking Protons to Carbons
The Heteronuclear Single Quantum Coherence (HSQC) experiment creates a 2D plot correlating each proton signal with the carbon signal to which it is directly attached (a one-bond correlation).[15][16] This allows for the unambiguous assignment of the ¹³C chemical shift for every protonated carbon, effectively merging the ¹H and ¹³C datasets.
2D HMBC: Assembling the Puzzle
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the final structure of an unknown compound. It reveals correlations between protons and carbons that are separated by two or three bonds.[15][16] It is these long-range correlations that connect the molecular fragments identified by COSY and establish the positions of non-protonated (quaternary) carbons.
For 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile, the following key HMBC correlations would provide definitive proof of the structure:
-
N-Methyl Position: A correlation from the N-CH₃ protons to the C=O carbon (C1) confirms the methyl group is on the nitrogen adjacent to the carbonyl.
-
Nitrile Position (C5): Correlations from the proton at C4 to the nitrile carbon (C≡N) and the quaternary carbon C5 would firmly place the nitrile group. Additionally, a correlation from the proton at C6 to the quaternary carbon C5 provides converging evidence.
-
Ring Fusion: Correlations from protons on the benzene ring (e.g., H8) to the quaternary carbons of the pyridinone ring (e.g., C1 and C8a) confirm the fusion of the two rings.
Data Synthesis and Final Confirmation
| Data Type | Parameter | Observed Value | Assignment |
| HRMS (ESI+) | m/z [M+H]⁺ | 185.0715 | C₁₁H₉N₂O⁺ |
| FT-IR | ν (cm⁻¹) | 2230 | Aromatic C≡N |
| 1650 | Amide C=O | ||
| 1600, 1480 | Aromatic C=C | ||
| ¹³C NMR | δ (ppm) | ~162 | C1 (C=O) |
| ~117 | C≡N | ||
| ~108 | C5 | ||
| ~35 | N-CH₃ | ||
| ¹H NMR | δ (ppm), mult., J (Hz) | ~3.5, s, 3H | N-CH₃ |
| ~7.2, d, J=7.5, 1H | H4 | ||
| ~7.0, d, J=7.5, 1H | H3 | ||
| ~8.4, d, J=8.0, 1H | H8 | ||
| ~7.8, t, J=8.0, 1H | H7 | ||
| ~8.1, d, J=8.0, 1H | H6 | ||
| HMBC | Key Correlations | H(N-Me) → C1 | Confirms N-alkylation |
| H4 → C5, C≡N | Confirms C5-CN position | ||
| H8 → C1, C4a | Confirms ring fusion |
The collective data provides irrefutable proof for the structure as 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile . The mass spectrometry provides the exact formula. The FT-IR confirms the presence of the critical nitrile and amide carbonyl functionalities. The 1D NMR spectra provide a census of all proton and carbon environments. Finally, the 2D NMR experiments, particularly the HMBC, serve as the definitive architectural blueprint, connecting all atoms into the final, validated structure.
Conclusion
The structure elucidation of novel chemical entities is a foundational activity in chemical and pharmaceutical research. As demonstrated with 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile, a successful and unambiguous assignment relies not on a single "magic bullet" technique, but on the disciplined application and logical synthesis of multiple, complementary analytical methods. This integrated approach, rooted in the principles of causality and self-validation, ensures the highest degree of scientific integrity and provides the confident structural foundation necessary for all subsequent research and development.
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